Terephthalaldehyde 1,4-bis[4-(3-bromoanilino)-6-morpholino-1,3,5-triazin-2-YL]dihydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terephthalaldehyde 1,4-bis[4-(3-bromoanilino)-6-morpholino-1,3,5-triazin-2-YL]dihydrazone is a complex organic compound that features a combination of terephthalaldehyde and triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Terephthalaldehyde 1,4-bis[4-(3-bromoanilino)-6-morpholino-1,3,5-triazin-2-YL]dihydrazone typically involves multiple steps:
Formation of Terephthalaldehyde: Terephthalaldehyde can be synthesized from p-xylene through bromination followed by treatment with sulfuric acid.
Synthesis of Triazine Derivatives: The triazine derivatives are synthesized by reacting cyanuric chloride with appropriate amines, such as 3-bromoaniline and morpholine.
Condensation Reaction: The final step involves the condensation of terephthalaldehyde with the triazine derivatives under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Terephthalaldehyde 1,4-bis[4-(3-bromoanilino)-6-morpholino-1,3,5-triazin-2-YL]dihydrazone can undergo various chemical reactions, including:
Substitution: The bromine atoms in the triazine rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Terephthalic acid derivatives.
Reduction: Terephthalyl alcohol derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Terephthalaldehyde 1,4-bis[4-(3-bromoanilino)-6-morpholino-1,3,5-triazin-2-YL]dihydrazone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination complexes.
Medicine: Investigated for its potential use in therapeutic agents due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and covalent organic frameworks.
Mechanism of Action
The mechanism of action of Terephthalaldehyde 1,4-bis[4-(3-bromoanilino)-6-morpholino-1,3,5-triazin-2-YL]dihydrazone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its structural features, potentially inhibiting or activating specific biological pathways.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Terephthalaldehyde: A simpler compound with similar aldehyde groups but lacking the triazine derivatives.
Triazine Derivatives: Compounds containing triazine rings but without the terephthalaldehyde moiety.
Uniqueness
Terephthalaldehyde 1,4-bis[4-(3-bromoanilino)-6-morpholino-1,3,5-triazin-2-YL]dihydrazone is unique due to its combination of terephthalaldehyde and triazine derivatives, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C34H34Br2N14O2 |
---|---|
Molecular Weight |
830.5 g/mol |
IUPAC Name |
2-N-[(E)-[4-[(E)-[[4-(3-bromoanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenyl]methylideneamino]-4-N-(3-bromophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C34H34Br2N14O2/c35-25-3-1-5-27(19-25)39-29-41-31(45-33(43-29)49-11-15-51-16-12-49)47-37-21-23-7-9-24(10-8-23)22-38-48-32-42-30(40-28-6-2-4-26(36)20-28)44-34(46-32)50-13-17-52-18-14-50/h1-10,19-22H,11-18H2,(H2,39,41,43,45,47)(H2,40,42,44,46,48)/b37-21+,38-22+ |
InChI Key |
HKNWLANFYZJICU-DITNJDIQSA-N |
Isomeric SMILES |
C1N(CCOC1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)/C=N/NC4=NC(=NC(=N4)NC5=CC(=CC=C5)Br)N6CCOCC6)NC7=CC(=CC=C7)Br |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)C=NNC4=NC(=NC(=N4)NC5=CC(=CC=C5)Br)N6CCOCC6)NC7=CC(=CC=C7)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.